2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
Properties
CAS No. |
1006917-01-6 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydroinden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(11)12;/h3-6,10H,7,12H2,1-2H3;1H |
InChI Key |
HPNGYAZMKBPATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1N)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Indanone Precursors
The most widely reported method involves reductive amination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (indanone) using ammonium formate and catalytic hydrogenation. Key steps include:
-
Oxime Formation : Treatment of indanone with hydroxylamine hydrochloride in ethanol/water under reflux yields the corresponding oxime intermediate.
-
Reduction : The oxime undergoes catalytic hydrogenation with Raney nickel (Al-Ni alloy) in alkaline media (e.g., NaOH/ethanol) to produce the primary amine.
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Salt Formation : The free amine is treated with concentrated hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol or isopropanol.
Reaction Conditions :
| Parameter | Value/Range |
|---|---|
| Temperature | 50–60°C (oxime formation) |
| Catalyst Loading | 40–50 wt% Al-Ni alloy |
| Reaction Time | 8–12 hours (reduction) |
| Yield | 85–92% (overall) |
Direct Reductive Amination
An alternative one-pot method avoids isolating the oxime intermediate:
-
Simultaneous Oxime Formation and Reduction : Indanone, hydroxylamine hydrochloride, and Al-Ni alloy are reacted in a mixed solvent system (ethanol/water) under alkaline conditions.
-
In Situ Salt Formation : The amine is directly converted to the hydrochloride salt by adding excess HCl before purification.
Advantages :
-
Reduces production time by 30–40%.
-
Eliminates intermediate isolation, minimizing yield loss.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Large-scale production employs continuous flow reactors for the reduction step, enhancing efficiency and safety:
-
Catalyst Regeneration : Al-Ni alloy is recycled through filtration and reactivation, reducing material costs.
-
Process Parameters :
-
Pressure: 1–2 bar (hydrogen atmosphere).
-
Flow Rate: 10–15 L/h for steady-state operation.
-
Purification :
Stereochemical Control
The (1S,2R)-configuration is critical for pharmacological activity. Key strategies include:
-
Chiral Resolution : Racemic mixtures are resolved using L-tartaric acid to isolate the desired enantiomer.
-
Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP complexes) achieve enantiomeric excess (ee) >98% in hydrogenation steps.
Analytical Data :
| Property | Value |
|---|---|
| Melting Point | 208–209°C (hydrochloride) |
| Optical Rotation | [α]D²⁰ = +34.8° (c=1.5, H₂O) |
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 85–92 | 98–99 | High |
| Continuous Flow | 88–94 | 99+ | Industrial |
Recent Advances
Enzymatic Amination
Emerging biocatalytic methods use transaminases to convert indanone to the amine with high stereoselectivity:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 50–70% in oxime formation and reduction steps.
Critical Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:
Structural and Functional Differences
- Chirality : Enantiomers such as (S)-2,3-dihydro-1H-inden-1-amine HCl exhibit distinct pharmacological profiles. For example, the (S)-enantiomer shows higher affinity for μ-opioid receptors than its (R)-counterpart .
- Synthetic Complexity : Compounds with ethyl or diethyl groups (e.g., 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl) require regioselective Friedel-Crafts reactions, increasing synthesis difficulty compared to methyl-substituted derivatives .
Research Findings and Data
Physicochemical Properties
Pharmacological Data
- μ-Opioid Receptor Binding : 2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine HCl exhibits an IC₅₀ of 12 nM, outperforming unsubstituted analogs (IC₅₀ > 100 nM) in G protein bias assays .
- MAO Inhibition : Derivatives like ladostigil (containing a dihydroindenylamine fragment) show dual cholinesterase/MAO-B inhibition, relevant for Alzheimer’s therapy .
Biological Activity
2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 2408957-57-1
- Molecular Formula : C11H14ClN
- Molecular Weight : 195.69 g/mol
Research indicates that compounds similar to 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine exhibit various biological activities primarily through modulation of neurotransmitter systems. The following mechanisms have been noted:
- Monoamine Oxidase Inhibition : Some derivatives can act as irreversible inhibitors of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain. This inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting conditions such as depression and anxiety .
- Chiral Amine Synthesis : The compound has been studied for its role in synthesizing chiral amines through biocatalysis. Variants of cyclohexylamine oxidase have shown effectiveness in transforming related compounds into desired chiral forms with high enantiomeric excess .
Antidepressant Activity
A study focusing on the antidepressant potential of related indene derivatives found that compounds with similar structures exhibited significant antidepressant-like effects in animal models. The mechanism was linked to the enhancement of serotonergic and noradrenergic neurotransmission .
Case Study: Deracemization
In a recent investigation into the deracemization process involving N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, researchers demonstrated that enzyme mutants could effectively convert racemic mixtures into optically pure forms. This process yielded high enantiomeric excess (93% and 99%) for the respective products, showcasing the compound's potential utility in pharmaceutical applications .
Data Table: Biological Activities and Effects
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride?
The synthesis efficiency depends on:
- Temperature : Elevated temperatures (60–100°C) often accelerate reactions but may require reflux conditions to avoid decomposition .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability, while methanol improves solubility during salt formation .
- Reaction time : Extended durations (12–48 hours) are necessary for complete cyclization and amine functionalization .
- Purification : Column chromatography or recrystallization is critical for removing byproducts (e.g., unreacted starting materials) .
Q. Example Workflow :
Condensation of indene derivatives with methylamine under reflux.
Hydrochloride salt formation via HCl gas bubbling in methanol.
Purification via silica gel chromatography (ethyl acetate:hexane, 1:3) .
Q. How does the hydrochloride salt form influence physicochemical properties?
The hydrochloride form:
- Enhances water solubility via ionic interactions, facilitating biological assays (e.g., IC50 determinations) .
- Improves crystalline stability , enabling reliable X-ray diffraction studies .
- Modulates pKa of the amine group, affecting reactivity in nucleophilic substitutions .
Q. Key Data :
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in H₂O | <1 mg/mL | >50 mg/mL |
| Melting Point | 85–90°C | 210–215°C |
| Stability (25°C) | Hygroscopic | Stable |
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR (¹H/¹³C) : Assigns methyl group positions (δ 1.2–1.5 ppm for CH₃) and indene ring protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 178.12) .
Case Study : Discrepancies in ¹³C NMR signals resolved using DEPT-135 to distinguish CH₂ and CH₃ groups in the dihydroindene backbone .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and biological interactions?
- Density Functional Theory (DFT) : Models electron density to identify nucleophilic sites (e.g., amine group) for electrophilic substitutions .
- Molecular Docking : Predicts binding affinities to targets like monoamine oxidases (MAOs), with docking scores correlating with experimental IC50 values .
- MD Simulations : Assesses stability in lipid bilayers, explaining blood-brain barrier penetration observed in analogs .
Example : DFT calculations on the indene ring’s HOMO-LUMO gap (~4.5 eV) suggest susceptibility to electrophilic aromatic substitution .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates (R)- and (S)-isomers, which may exhibit divergent MAO-B inhibition .
- Assay conditions : Standardizing pH (7.4 vs. 6.8) and co-solvents (DMSO concentration ≤1%) reduces variability in enzyme inhibition studies .
- Metabolic interference : LC-MS/MS quantifies metabolites (e.g., N-demethylated derivatives) that may confound activity measurements .
Recommendation : Validate activity using orthogonal assays (e.g., fluorometric and radiometric MAO-B assays) .
Q. How is this compound applied in catalytic systems or materials science?
- Ligand design : The amine group coordinates transition metals (e.g., Pd, Cu) for cross-coupling reactions (Suzuki-Miyaura) .
- Polymer precursors : Functionalization with acrylate groups enables synthesis of thermally stable polyamides (Tg ~150°C) .
- Sensor development : Its rigid indene backbone enhances selectivity in molecularly imprinted polymers (MIPs) for neurotransmitter detection .
Case Study : A Pd-catalyzed reaction using this compound as a ligand achieved 92% yield in aryl boronic acid coupling .
Q. What synthetic challenges arise in scaling up production, and how are they addressed?
- Byproduct formation : Optimizing stoichiometry (amine:alkylating agent ratio ≥1:1.2) minimizes N,N-dimethylated impurities .
- Column chromatography limitations : Switch to recrystallization (ethanol/water) for cost-effective purification at >100 g scale .
- Enantioselectivity : Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves >95% ee for pharmacological studies .
Q. Scale-Up Protocol :
Batch reactor synthesis under N₂ atmosphere.
In-line FTIR monitoring for real-time reaction control.
Continuous crystallization for high-purity output .
Q. How does structural modification (e.g., halogenation) alter pharmacological properties?
- Bromination at C5 : Increases MAO-B inhibition (IC50 from 120 nM to 45 nM) but reduces solubility .
- Fluorination at C5 : Enhances metabolic stability (t₁/₂ from 2 h to 6 h in liver microsomes) .
- Methyl group removal : Lowers logP (from 2.1 to 1.3), improving aqueous solubility but reducing CNS penetration .
Design Principle : Balance lipophilicity (logP 1.5–2.5) and polar surface area (<60 Ų) for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
